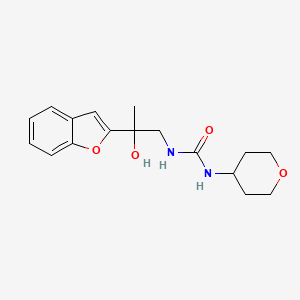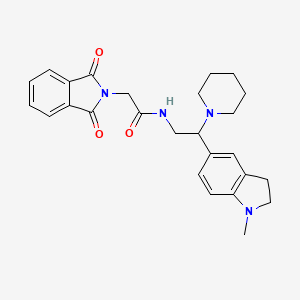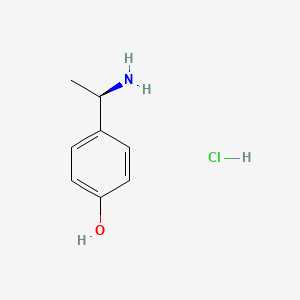
1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-3-(tetrahydro-2H-pyran-4-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-3-(tetrahydro-2H-pyran-4-yl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug development. This compound is also known as BHPU and is a potent inhibitor of the enzyme glycogen synthase kinase-3β (GSK-3β).
Wissenschaftliche Forschungsanwendungen
Benzofuran Derivatives and Polycyclic Aromatic Hydrocarbon (PAH) Biomonitoring
Benzofuran derivatives, including those structurally related to "1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-3-(tetrahydro-2H-pyran-4-yl)urea," have been studied for various applications, including their role in biomonitoring of PAH exposure. PAHs are environmental pollutants associated with combustion processes and are a concern for human health due to their carcinogenic and mutagenic properties.
Biomonitoring of PAH Exposure : Studies have utilized biomarkers such as 1-hydroxypyrene (1-OHP) to assess human exposure to PAHs. For instance, urinary concentrations of 1-OHP have been used to monitor PAH exposure in various populations, including workers in industries with high PAH emissions and urban residents exposed to vehicle emissions. These studies highlight the significance of monitoring PAH exposure due to its health implications, suggesting a potential application area for related benzofuran derivatives in environmental health research (Zheng Li et al., 2008).
PAH Metabolites as Exposure Biomarkers : Further research has emphasized the relevance of urinary PAH metabolites, such as 3-hydroxybenzo(a)pyrene, in assessing exposure to carcinogenic PAH compounds. These studies contribute to our understanding of occupational health risks and underscore the importance of accurate biomarkers in epidemiological studies to assess exposure to harmful environmental pollutants (Damien Barbeau et al., 2014).
Chemiluminescent Enzyme Immunoassay for PAH Metabolites : Development of sensitive and specific assays for detecting PAH metabolites in biological samples is crucial for environmental health research. Studies have developed chemiluminescent enzyme immunoassays for this purpose, providing tools for the accurate measurement of PAH exposure. This research avenue may present an application for benzofuran derivatives in the development of novel detection methods for environmental pollutants (A. Roda et al., 2002).
Eigenschaften
IUPAC Name |
1-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3-(oxan-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-17(21,15-10-12-4-2-3-5-14(12)23-15)11-18-16(20)19-13-6-8-22-9-7-13/h2-5,10,13,21H,6-9,11H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFGNTFNGKHRPGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC1CCOCC1)(C2=CC3=CC=CC=C3O2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-furylmethyl)-4-[3-[3-(trifluoromethyl)phenyl]-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]benzenecarboxamide](/img/structure/B2969113.png)
![2-(4-ethylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2969115.png)


![7-Fluoro-3-[[1-(oxan-2-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2969118.png)
![1-Amino-3-[2-(3-amino-2-hydroxypropoxy)ethoxy]propan-2-ol](/img/structure/B2969119.png)

![N-(1-cyanocyclohexyl)-2-[4-methyl-2,5-dioxo-4-[3-(trifluoromethyl)phenyl]imidazolidin-1-yl]acetamide](/img/structure/B2969122.png)





![1,7-dimethyl-3-(3-methylbenzyl)-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2969134.png)